molecular formula C20H21BrN2O B11781157 2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole

2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole

Cat. No.: B11781157
M. Wt: 385.3 g/mol
InChI Key: KHIHRZXDHGOTCI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a benzo[d]oxazole core, and a methylpiperidinyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the bromophenyl group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl group and benzo[d]oxazole core play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole
  • 2-(2-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole
  • 2-(2-Iodophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole

Uniqueness

Compared to similar compounds, 2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable subject for detailed studies.

Properties

Molecular Formula

C20H21BrN2O

Molecular Weight

385.3 g/mol

IUPAC Name

2-(2-bromophenyl)-5-[(3-methylpiperidin-1-yl)methyl]-1,3-benzoxazole

InChI

InChI=1S/C20H21BrN2O/c1-14-5-4-10-23(12-14)13-15-8-9-19-18(11-15)22-20(24-19)16-6-2-3-7-17(16)21/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3

InChI Key

KHIHRZXDHGOTCI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br

Origin of Product

United States

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